N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide
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Overview
Description
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide typically involves the following steps:
Methylation: The addition of a methyl group to the 4-position of the phenyl ring.
Nicotinamide Formation: The formation of the nicotinamide core by reacting the brominated and methylated phenyl compound with nicotinic acid or its derivatives.
tert-Butylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methylation, and tert-butylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and tert-butyl groups may play a role in modulating the compound’s activity and binding affinity to its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)pyridine-2-carboxamide
- N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)isonicotinamide
Uniqueness
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide core The presence of the bromine, methyl, and tert-butyl groups imparts distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C17H19BrN2O |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-5-tert-butylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O/c1-11-5-6-14(8-15(11)18)20-16(21)12-7-13(10-19-9-12)17(2,3)4/h5-10H,1-4H3,(H,20,21) |
InChI Key |
GOZBAEZJQUOQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)C(C)(C)C)Br |
Origin of Product |
United States |
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